N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide
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Overview
Description
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and pain management.
Mechanism of Action
The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide can be compared with other piperidine derivatives, such as:
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide: This compound has a similar structure but contains a nitrobenzamide group instead of a furan-2-carboxamide group.
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide: This compound has a trimethylbutanamide group, which may result in different biological activities and properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
821007-58-3 |
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Molecular Formula |
C26H30N2O2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C26H30N2O2/c1-27(26(29)25-13-8-20-30-25)23-14-17-28(18-15-23)19-16-24(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-13,20,23-24H,14-19H2,1H3 |
InChI Key |
BJNSLQHOLJZNSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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